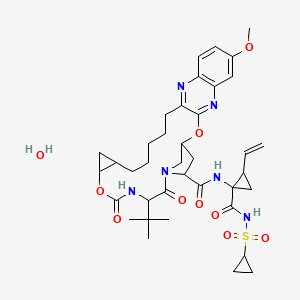

Grazoprevir hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

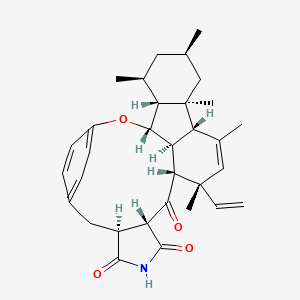

Grazoprevir hydrate, also known as MK5172, is a drug approved for the treatment of hepatitis C . It was developed by Merck and completed Phase III trials, used in combination with the NS5A replication complex inhibitor elbasvir under the trade name Zepatier, either with or without ribavirin . Grazoprevir is a second-generation hepatitis C virus protease inhibitor acting at the NS3/4a protease targets . It has good activity against a range of HCV genotype variants, including some that are resistant to most currently used antiviral medications .

Synthesis Analysis

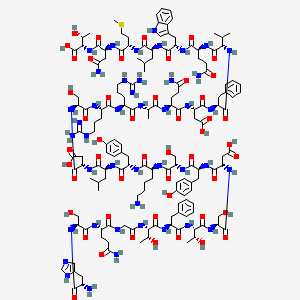

The path to the invention of grazoprevir was ultimately successful due to a number of key medicinal chemistry decisions and strategies. Molecular modeling inspired the original P2–P4 macrocyclic design, and the flexibility and reliability of the ring-closing metathesis reaction proved instrumental in the rapid synthesis of diverse analogs .Molecular Structure Analysis

The molecular formula of this compound is C38H52N6O10S . The exact mass is not available but the molecular weight is 784.926 . The elemental analysis shows that it contains C, 58.15; H, 6.68; N, 10.71; O, 20.38; S, 4.08 .Chemical Reactions Analysis

Grazoprevir blocks NS3, a serine protease enzyme the virus needs for splitting its polyprotein into the functional virus proteins, and NS4A, a cofactor of NS3 . Molecular modeling followed by in-depth structural analysis clearly demonstrated that Grazoprevir interacts with the key residues of these targets .Physical and Chemical Properties Analysis

This compound is a solid substance that is soluble in DMSO up to 50 mg/mL (ultrasonic) . It has a molecular weight of 784.92 .科学的研究の応用

Efficacy in Hepatitis C and HIV Co-infection : Grazoprevir, in combination with elbasvir, showed high efficacy and safety in patients co-infected with HCV and HIV, achieving sustained virological response in a significant proportion of patients (Rockstroh et al., 2015).

High Cure Rates in Specific Populations : Another study demonstrated that grazoprevir-elbasvir, guided by baseline resistance-associated substitutions, achieved high cure rates and an excellent safety profile in men who have sex with men (MSM) with HCV and HIV co-infection (Braun et al., 2018).

Effective in Treatment-Experienced Patients : Grazoprevir and elbasvir, plus ribavirin, was found to be a promising new treatment option for chronic HCV genotype-1 infection in patients who had failed previous DAA-containing therapy (Forns et al., 2015).

Drug Resistance Analysis : An analysis by the US FDA of drug resistance data from trials of elbasvir and grazoprevir revealed the impact of baseline HCV genetic variants on treatment efficacy, particularly in patients with HCV genotype 1a infection (Komatsu et al., 2017).

Potential COVID-19 Application : Grazoprevir has been studied for potential repurposing in treating COVID-19. The drug's simultaneous inhibition of viral entry and replication was highlighted as a promising approach (Behera et al., 2021).

Real-World Effectiveness : In real-world settings, grazoprevir/elbasvir showed effectiveness in treating previously "difficult-to-treat" patients infected with HCV genotypes 1 and 4 (Zarębska-Michaluk et al., 2019).

General Efficacy and Safety : Grazoprevir, combined with peginterferon and ribavirin, was effective in treatment-naive patients with HCV genotype 1 infection (Lagging et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

CAS番号 |

1350462-55-3 |

|---|---|

分子式 |

C38H52N6O10S |

分子量 |

784.9 g/mol |

IUPAC名 |

(1R,18R,20R,24R,27R)-24-tert-butyl-N-[(1R,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate |

InChI |

InChI=1S/C38H50N6O9S.H2O/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47);1H2/t21-,22+,24-,29-,30-,31+,38-;/m1./s1 |

InChIキー |

RXSARIJMSJWJLZ-ZKHHNAEQSA-N |

異性体SMILES |

CC(C)(C)[C@@H]1C(=O)N2C[C@@H](C[C@@H]2C(=O)N[C@@]3(C[C@@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.O |

SMILES |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O |

正規SMILES |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O |

外観 |

White to off-white solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

MK-5172; MK 5172; MK5172; Grazoprevir; Grazoprevir hydrate; trade name: Zepatier. |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid](/img/structure/B607655.png)

![N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B607657.png)